molecular formula C15H18BrNO3 B181115 Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate CAS No. 6620-84-4

Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate

Cat. No. B181115
CAS RN: 6620-84-4
M. Wt: 340.21 g/mol
InChI Key: USZMRUGXNNGWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C16H18BrNO3.

Mechanism Of Action

The mechanism of action of Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, which helps to increase the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory.

Biochemical And Physiological Effects

Studies have shown that Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate can have a range of biochemical and physiological effects. These include improving cognitive function, reducing inflammation, and increasing antioxidant activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate in lab experiments is its ability to selectively target acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the brain. However, there are also limitations to its use, such as potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate. These include further studies on its mechanism of action, as well as its potential applications in the treatment of other neurological disorders. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
In conclusion, Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate is a chemical compound with significant potential for scientific research. Its ability to selectively target acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in the brain, and its potential applications in the development of new drugs for neurological disorders make it an exciting area of research for the future.

Synthesis Methods

The synthesis of Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate can be achieved through a multistep process involving the reaction of piperidine with 4-bromobenzoyl chloride, followed by esterification with ethyl alcohol. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate has been extensively studied for its potential applications in various scientific fields. One such application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

6620-84-4

Product Name

Ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

ethyl 1-(4-bromobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3

InChI Key

USZMRUGXNNGWLG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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